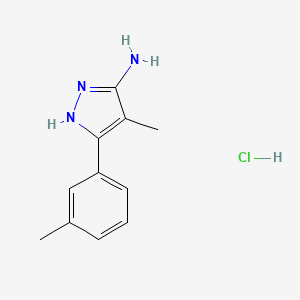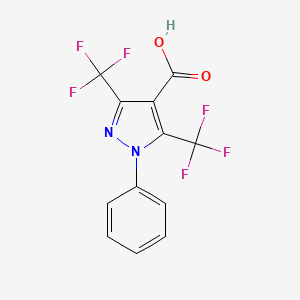
N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide
Descripción general
Descripción
N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide (NBPCC) is an organic compound belonging to the class of heterocyclic carboxamides. It is a white crystalline solid with a molecular weight of 256.2 g/mol and a melting point of 105-107°C. NBPCC has a wide range of applications in the field of medicinal chemistry and has been extensively studied for its potential therapeutic and biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide and its derivatives serve as key intermediates in the synthesis of various complex molecules. For instance, derivatives of this compound have been synthesized by reacting with alkaloids such as cytisine and d-pseudoephedrine, leading to compounds with potential for further chemical manipulation and study. The structural confirmation of these derivatives was achieved using IR, PMR spectroscopy, and mass spectrometry, highlighting their significance in organic synthesis and medicinal chemistry research (Kulakov, 2010).
Radiosensitizing Agents for Cancer Treatment
Research has explored the application of bromopyridine derivatives as radiosensitizing agents for cancer treatment. These agents are designed to sensitize tumor cells to ionizing radiation, particularly under hypoxic conditions which typically confer resistance to such treatments. Bromopyridine nucleotide analogues, for example, have been developed to yield DNA interstrand cross-links under anaerobic conditions, potentially enhancing the efficacy of radiation therapy (Rudra et al., 2015).
Antibacterial Activity
Novel cyanopyridine derivatives synthesized from bromopyridine substrates have demonstrated significant antibacterial activity against a range of bacteria. These findings suggest the potential of bromopyridine derivatives in developing new antimicrobial agents, with minimal inhibitory concentration values indicating their effectiveness (Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-6-13-10(7-9)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSYGZDDBJZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
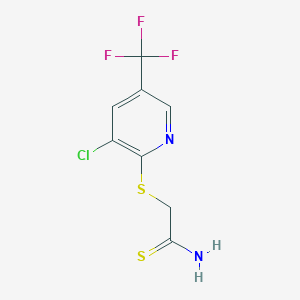

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)
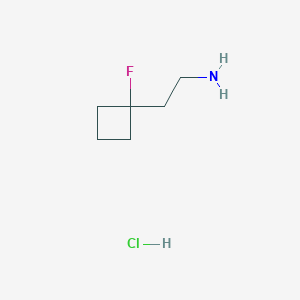
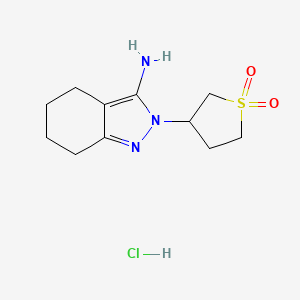
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)

